molecular formula C16H20N2O3 B13185060 N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

Cat. No.: B13185060
M. Wt: 288.34 g/mol
InChI Key: AUCZFGKCFMAVGD-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide (CAS 2059993-14-3) is a chemical compound with a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . Its structure features an acetamide group linked to a phenyl ring, which is further connected to a 2-oxo-3-propanoylpiperidine moiety, suggesting potential as a versatile intermediate or scaffold in medicinal chemistry and drug discovery research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to their institution's safety protocols for laboratory chemicals. Specific hazard statements are not fully classified in the available data .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[3-(2-oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H20N2O3/c1-3-15(20)14-8-5-9-18(16(14)21)13-7-4-6-12(10-13)17-11(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,17,19)

InChI Key

AUCZFGKCFMAVGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidinone Intermediate

The 2-oxo-3-propanoylpiperidine core is typically synthesized by acylation of a piperidin-4-one derivative. Common methods include:

  • Acylation of Piperidin-4-one: The piperidin-4-one is reacted with propanoyl chloride or an equivalent acylating agent under controlled conditions to introduce the propanoyl group at the 3-position, forming 2-oxo-3-propanoylpiperidine.

  • Ring Functionalization: The piperidine ring can be functionalized via nucleophilic substitution or electrophilic acylation to install the keto and propanoyl groups at the appropriate positions.

Coupling with the Aniline Derivative

The coupling step involves linking the piperidinone intermediate to the 3-position of an aniline substituted with an acetamide group. This is typically achieved through:

  • Amide Bond Formation: Activation of the carboxyl group on the piperidinone intermediate (or its derivative) followed by reaction with the amino group of the 3-acetamidoaniline.

  • Common Coupling Reagents: Use of carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as diisopropylethylamine (DIPEA) facilitate the amide bond formation efficiently.

Representative Synthetic Scheme

Based on analogous synthetic routes for related compounds reported in the literature, the following scheme is proposed:

Step Reagents and Conditions Description
1 Piperidin-4-one + Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Acylation to form 2-oxo-3-propanoylpiperidine intermediate
2 Activation of carboxyl group with DCC/NHS or HBTU/HOBt, DIPEA, solvent (e.g., DMF) Formation of activated ester intermediate
3 Reaction with 3-aminoacetanilide, room temperature Coupling to form this compound
4 Purification by recrystallization or chromatography Isolation of pure product

Alternative Approaches

  • Use of Acid Chloride Intermediates: Conversion of the acid form of the piperidinone intermediate to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the aniline derivative.

  • Protecting Group Strategies: To improve selectivity and yield, protecting groups on the amine or hydroxyl functionalities may be employed during intermediate steps, followed by deprotection.

  • Microwave-Assisted Synthesis: Some protocols utilize microwave irradiation to accelerate coupling reactions, improving yield and reducing reaction times.

In-Depth Research Findings

Coupling Efficiency and Yields

Research indicates that the use of uronium-based coupling reagents (HBTU/HOBt) in combination with DIPEA base provides high coupling efficiency, with yields typically ranging from 60% to 85% for similar amide bond formations. The choice of solvent (DMF or dichloromethane) and temperature control are critical to minimize side reactions such as hydrolysis or dimerization.

Purification Techniques

Purification is commonly achieved via:

  • Column Chromatography: Silica gel chromatography using gradients of ethyl acetate/hexane mixtures.

  • Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain analytically pure compounds.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials Piperidin-4-one, Propanoyl chloride, 3-aminoacetanilide
Coupling Reagents DCC/NHS or HBTU/HOBt with DIPEA
Solvents Dichloromethane, DMF
Temperature 0°C to room temperature
Reaction Time 2–24 hours depending on step
Yields 60–85% (coupling step)
Purification Column chromatography, recrystallization
Characterization NMR, MS, melting point

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide and related compounds:

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Approach
This compound Piperidine, phenyl, acetamide 2-Oxo, 3-propanoyl on piperidine Potential enzyme inhibition (inferred) Likely condensation of piperidine derivatives
N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide Piperidine, butyl, acetamide 3,3-Diphenyl on piperidine, 4-oxobutyl Not specified Alkylation and condensation
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide Propyl chain, acetamide 2-Methyl, 3-oxo, diphenyl Antimicrobial, enzyme inhibition Aldol condensation
N-[3-[(Phenylamino)sulphonyl]phenyl]acetamide Phenyl, sulfonamide, acetamide Sulfonamide group Not specified Sulfonation of aniline derivatives
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Pyrazolone, phenyl, acetamide Dichlorophenyl, pyrazolone ring Structural similarity to penicillin Carbodiimide-mediated coupling

Key Observations :

  • Piperidine vs. Pyrazolone : The target compound’s piperidine ring introduces conformational rigidity compared to the pyrazolone ring in , which may influence binding specificity.
  • Propanoyl vs. Diphenyl: The 3-propanoyl group in the target compound offers a β-keto ester functionality, contrasting with the bulky 3,3-diphenyl substituents in , which may reduce steric hindrance.
  • Sulfonamide vs. Acetamide : The sulfonamide group in enhances hydrogen-bonding capacity compared to the acetamide in the target compound.

Physicochemical Properties

  • Lipophilicity: The logP value of N-[3-[(phenylamino)sulphonyl]phenyl]acetamide is 4.25 , indicating moderate lipophilicity. The target compound’s piperidine and propanoyl groups may yield a comparable logP, favoring membrane permeability.
  • Hydrogen Bonding: The acetamide group in all compounds contributes to hydrogen-bond donor/acceptor capacity, influencing solubility and target engagement.

Biological Activity

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a phenyl and acetamide group. Its molecular formula is C15_{15}H18_{18}N2_{2}O2_{2}, and it has a molecular weight of approximately 262.32 g/mol. Understanding its structure is crucial for elucidating its biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of NLRP3 Inflammasome : Recent studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition prevents the release of pro-inflammatory cytokines such as IL-1β, which is pivotal in various inflammatory diseases .
  • Modulation of Cellular Pathways : The compound may also interact with various cellular pathways, affecting processes such as apoptosis and pyroptosis. In vitro studies indicate that it can reduce pyroptotic cell death in macrophages, suggesting a protective role against inflammatory damage .

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in cell models, particularly in differentiated THP-1 cells treated with lipopolysaccharide (LPS). It was found to decrease the percentage of pyroptosis compared to control treatments .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly linked to its ability to modulate oxidative stress and neuroinflammation pathways.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
NLRP3 InhibitionReduced IL-1β release and pyroptosis in THP-1 cells.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines.
NeuroprotectionPotential protective effects against oxidative stress in neuronal cells.

Case Studies

Case Study 1: Inhibition of IL-1β Release
In a controlled experiment, THP-1 macrophages were differentiated and treated with LPS followed by this compound. The results indicated a significant reduction in IL-1β levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, neuronal cells exposed to oxidative stress were treated with the compound. The results suggested that it mitigated cell death and preserved neuronal function, indicating possible therapeutic applications in neurodegenerative diseases .

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